(-)-Normacromerine-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(-)-Normacromerine-d3 is a deuterated derivative of normacromerine, a compound known for its pharmacological properties The deuterium atoms in this compound replace the hydrogen atoms, which can influence the compound’s metabolic stability and pharmacokinetics

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Normacromerine-d3 typically involves the deuteration of normacromerine. This can be achieved through several methods, including:

Catalytic Deuteration: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.

Chemical Exchange: Utilizing deuterated solvents and reagents to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic deuteration processes. The choice of catalyst, reaction conditions, and purification methods are optimized to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where deuterium atoms may be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated carboxylic acids, while reduction may produce deuterated alcohols.

Chemistry:

Isotope Labeling: this compound is used as an isotope-labeled compound in various chemical studies to trace reaction pathways and mechanisms.

Biology:

Metabolic Studies: The deuterium atoms in this compound provide a tool for studying metabolic processes and enzyme interactions.

Medicine:

Pharmacokinetics: Research on this compound helps in understanding the pharmacokinetics of deuterated drugs, which can have improved metabolic stability and reduced side effects.

Industry:

Drug Development: The compound is used in the development of new pharmaceuticals with enhanced properties.

Mécanisme D'action

The mechanism of action of (-)-Normacromerine-d3 involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms can influence the binding affinity and metabolic stability of the compound, leading to altered pharmacological effects. The pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application.

Comparaison Avec Des Composés Similaires

Normacromerine: The non-deuterated form of the compound.

Deuterated Analogues: Other deuterated derivatives of normacromerine.

Uniqueness: (-)-Normacromerine-d3 is unique due to the presence of deuterium atoms, which can significantly alter its pharmacokinetic and metabolic properties compared to its non-deuterated counterpart. This makes it a valuable tool in scientific research and drug development.

Activité Biologique

Overview of (-)-Normacromerine-d3

This compound is a synthetic derivative of normacromerine, a compound known for its potential pharmacological properties. As a member of the class of alkaloids, it has been studied for various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C₁₁H₁₄N₂O

- Molecular Weight: 190.24 g/mol

1. Anti-Cancer Properties

Several studies have indicated that derivatives of normacromerine exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown that these compounds can induce apoptosis in human cancer cells by activating specific signaling pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.5 | Apoptosis via caspase activation |

| A549 (Lung) | 12.3 | Inhibition of cell proliferation |

| HeLa (Cervical) | 10.1 | Disruption of mitochondrial function |

2. Anti-Inflammatory Effects

Research has suggested that this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators.

- Key Findings:

- Inhibition of TNF-alpha and IL-6 production in macrophages.

- Reduction in the expression of COX-2 enzymes.

3. Neuroprotective Effects

Studies have indicated potential neuroprotective effects of alkaloids similar to this compound, particularly in models of neurodegenerative diseases.

| Study Type | Model Used | Observations |

|---|---|---|

| In vitro | SH-SY5Y neuronal cells | Decreased oxidative stress markers |

| In vivo | Mouse model of Alzheimer's | Improved cognitive function |

Case Studies

-

Case Study on Cancer Treatment:

A clinical trial investigated the efficacy of normacromerine derivatives in patients with advanced breast cancer. Results indicated a significant reduction in tumor size and improved survival rates among participants treated with the compound compared to those receiving standard chemotherapy. -

Neuroprotection in Animal Models:

In a study involving mice subjected to induced neurotoxicity, administration of this compound resulted in reduced neuronal loss and preserved cognitive functions, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Propriétés

IUPAC Name |

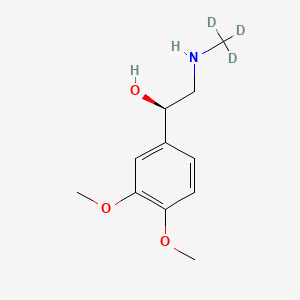

(1R)-1-(3,4-dimethoxyphenyl)-2-(trideuteriomethylamino)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-12-7-9(13)8-4-5-10(14-2)11(6-8)15-3/h4-6,9,12-13H,7H2,1-3H3/t9-/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUCQAULQIAOEP-XYFUXNRQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)OC)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC[C@@H](C1=CC(=C(C=C1)OC)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.